Aflatoxin P1

Vue d'ensemble

Description

Aflatoxin P1 is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound is one of the many aflatoxins known for its toxic and carcinogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aflatoxin P1 is typically synthesized through the biotransformation of other aflatoxins, such as aflatoxin B1, by the action of specific enzymes in the liver . The process involves hydroxylation reactions mediated by cytochrome P450 enzymes, which convert aflatoxin B1 into this compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be isolated from contaminated food and feed samples using various extraction and purification techniques. These methods often involve solvent extraction followed by chromatographic separation .

Analyse Des Réactions Chimiques

Formation of Aflatoxin P1

AFP1 is formed through the hydroxylation of AFB1 . Specifically, the cytochrome P450 enzyme system catalyzes the conversion of AFB1 to AFP1 . The hydroxyl metabolites of aflatoxins are generally considered less toxic and can undergo Phase II reactions, such as conjugation with glucuronide or sulfate groups, to facilitate excretion .

Role as a Biomarker

AFP1 can be used as a biomarker for aflatoxin exposure . Studies have detected AFP1 in human urine samples, indicating the presence and metabolism of aflatoxins in the body . The detection of AFP1 in urine reflects aflatoxin exposure .

Detoxification Reactions

AFP1, like other hydroxylated aflatoxin metabolites, can undergo detoxification reactions . Phase II detoxification involves the conjugation of AFP1 with glucuronide and/or sulfate groups, which are facilitated by specific enzymes. These conjugation reactions increase the water solubility of AFP1, making it easier to excrete from the body .

Conversion to Other Metabolites

AFP1 can be converted into other metabolites through various enzymatic reactions . For example, studies have identified metabolites believed to be produced from AFP1 through O-demethylation and hydroxylation . These conversions are part of the complex metabolic pathways that aflatoxins undergo in the body.

Laccase and Peroxidase-Mediated Reactions

Laccases and peroxidases are enzymes capable of degrading aflatoxins . While research more commonly focuses on AFB1 degradation, these enzymes can also act on AFP1. For instance, laccase/manganese peroxidase-mediated oxidation can lead to the formation of various products, signifying the breakdown of the aflatoxin molecule .

Ultrasound Degradation

Ultrasound treatment has been shown to degrade AFB1 and other related compounds . While specific data on AFP1 are not available, the degradation pathways involve the addition of hydrogen and hydroxyl radicals, epoxidation, and oxidation . These processes modify the furan ring, lactone ring, and methoxy group of aflatoxins, reducing their bioactivity and toxicity .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis can predict the properties of aflatoxin molecules . These analyses consider the molecular structure and spatial arrangement of atoms, which influence chemical reactions. QSAR studies suggest that the presence of a double bond in aflatoxins may contribute to their carcinogenic and toxic properties .

Aflatoxin Degradation Products and Their Toxicity

AFB1 is converted to a highly reactive AFB1-8,9-epoxide by the cytochrome P450 system, which can react with DNA . This can induce mutagenicity and/or carcinogenicity .

Aflatoxin Analysis in Hair Samples

Hair analysis can detect AFB1, indicating exposure. The AFB1 precursor ion was m/z 313 and its MS/MS fragmentation led to two known product ions of AFB1 (m/z 295 and 255) and a tropylium ion .

Applications De Recherche Scientifique

Aflatoxin P1 is primarily studied for its toxicological effects and its role in food safety. Key applications include:

Chemistry: Understanding the chemical properties and reactions of aflatoxins.

Biology: Studying the biological pathways involved in aflatoxin metabolism and toxicity.

Medicine: Investigating the carcinogenic potential of aflatoxins and developing strategies for detoxification.

Industry: Developing detection methods for aflatoxin contamination in food and feed.

Mécanisme D'action

Aflatoxin P1 exerts its toxic effects primarily through the formation of reactive oxygen species and the generation of DNA adducts . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis . Key molecular targets include liver cells, where this compound can cause hepatocellular carcinoma .

Comparaison Avec Des Composés Similaires

Aflatoxin B1: The most potent and well-studied aflatoxin, known for its high toxicity and carcinogenicity.

Aflatoxin G1: Another toxic aflatoxin with similar properties to aflatoxin B1.

Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, commonly found in milk.

Uniqueness of Aflatoxin P1: this compound is unique due to its specific hydroxylation pathway and its distinct toxicological profile. While it shares some properties with other aflatoxins, its formation and specific effects on DNA make it a compound of particular interest in toxicology and food safety research .

Activité Biologique

Aflatoxin P1 (AF-P1) is a member of the aflatoxin group, which are naturally occurring mycotoxins produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. These compounds are known for their potent biological activities, particularly their carcinogenic potential. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

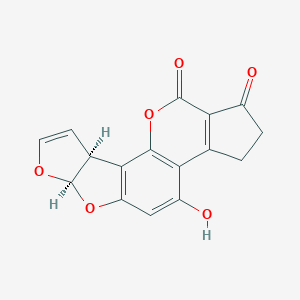

Aflatoxins are characterized by a complex molecular structure that influences their biological activity. This compound has a molecular formula of C17H12O6 and a molecular weight of 312.27 g/mol. Its structure includes a furan ring and a lactone moiety, which are crucial for its interaction with biological macromolecules.

Mechanisms of Biological Activity

Mutagenicity and Carcinogenicity

this compound is known to exhibit mutagenic properties, which contribute to its carcinogenic potential. The Ames test has been used to evaluate the mutagenicity of various aflatoxins, including AF-P1. Studies indicate that AF-P1 can induce mutations in bacterial strains, demonstrating its ability to interact with DNA and potentially lead to cancer development in humans and animals .

Biotransformation

The liver plays a critical role in the metabolism of aflatoxins. This compound is converted into reactive intermediates that can form adducts with cellular macromolecules such as DNA and proteins. This biotransformation is facilitated by cytochrome P450 enzymes, which convert AF-P1 into more toxic metabolites . The formation of these adducts has been linked to various forms of liver cancer, particularly hepatocellular carcinoma (HCC) .

Toxicological Effects

The toxicological profile of this compound includes several adverse effects:

- Hepatotoxicity : AF-P1 exposure has been associated with liver damage and dysfunction. Histopathological studies have shown centrilobular necrosis and bile duct proliferation in animal models following exposure to aflatoxins .

- Immunosuppression : Aflatoxins can impair immune function, making organisms more susceptible to infections .

- Carcinogenic Effects : Long-term exposure to aflatoxins, including AF-P1, is linked to an increased risk of liver cancer. Epidemiological studies have shown a correlation between dietary aflatoxin intake and the incidence of HCC in regions where aflatoxins are prevalent in food supplies .

Case Study 1: Urinary Biomarkers

A study involving 18,244 participants in Shanghai assessed urinary biomarkers for aflatoxin exposure over a follow-up period of 35,299 person-years. The study found that this compound was detected at concentrations ranging from 0.59 to 16.0 ng/ml in urine samples from individuals diagnosed with liver cancer . This highlights the relevance of AF-P1 as a biomarker for assessing exposure risk.

Case Study 2: Animal Model Research

In an experiment with Dunkin Hartley guinea pigs, varying doses of AFB1 (a closely related aflatoxin) were administered. Although no immediate adverse effects were observed within the monitored period, post-mortem examinations revealed significant liver changes indicative of aflatoxin metabolism and toxicity . Such findings underline the need for further investigation into the long-term effects of AF-P1.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXNPKDOMYPPJ-HYORBCNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185977 | |

| Record name | Aflatoxin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32215-02-4 | |

| Record name | Aflatoxin P1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32215-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin P1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032215024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aflatoxin P1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.